AD 198

Descripción general

Descripción

Es un compuesto antraciclínico novedoso que ha demostrado un potencial significativo para superar la resistencia a múltiples fármacos en el tratamiento del cáncer . AD 198 es conocido por sus mecanismos citotóxicos únicos y una mayor actividad antitumoral in vivo en comparación con su compuesto progenitor, Adriamicina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

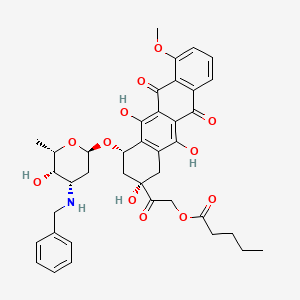

AD 198 se sintetiza mediante una serie de reacciones químicas que comienzan con Adriamicina. La síntesis implica la esterificación de Adriamicina con ácido valérico, lo que da como resultado la formación de N-Bencilaadriamicina-14-valerato . Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y catalizadores para facilitar el proceso de esterificación .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final . El proceso de producción se optimiza para maximizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones

AD 198 experimenta varias reacciones químicas, que incluyen:

Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados de quinona, mientras que la reducción puede producir derivados de hidroquinona .

Aplicaciones Científicas De Investigación

AD 198 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

AD 198 ejerce sus efectos principalmente a través de la activación de la proteína quinasa C-delta (PKC-delta). El compuesto se une al dominio regulador C1b de PKC-delta, lo que lleva a su activación . La PKC-delta activada se transloca a las mitocondrias, donde fosforila la escramblasa de fosfolípidos 3 (PLS3), una enzima crítica involucrada en la morfología y función mitocondriales . Este evento de fosforilación desencadena la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

AD 198 es único en comparación con otras antraciclinas debido a su capacidad para eludir los mecanismos de resistencia a múltiples fármacos. Compuestos similares incluyen:

Adriamicina (Doxorubicina): This compound se deriva de Adriamicina pero tiene una mayor lipofilia y una cardiotoxicidad reducida.

Epirubicina: Otra antraciclina con actividad antitumoral similar pero diferentes propiedades farmacocinéticas.

Daunorubicina: Similar en estructura a Adriamicina pero utilizada principalmente para el tratamiento de la leucemia.

This compound destaca por su mecanismo de acción único y su capacidad para superar la resistencia a los fármacos, lo que lo convierte en un compuesto valioso en la investigación y la terapia del cáncer .

Actividad Biológica

AD 198 is a compound that has garnered attention in recent research for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Cholinesterase Inhibition : Similar to other compounds used in treating AD, this compound may act as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition can lead to increased levels of acetylcholine in the brain, which is crucial for memory and cognitive functions .

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. This is particularly relevant given the role of oxidative stress in the pathogenesis of AD .

- Modulation of Amyloid Beta (Aβ) : Preliminary studies suggest that this compound may influence the aggregation and toxicity of Aβ, a hallmark of Alzheimer's pathology. By potentially reducing Aβ oligomerization, this compound could help alleviate neurodegeneration associated with AD .

Efficacy Studies

Recent studies have evaluated the efficacy of this compound through various experimental models:

- In Vitro Studies : In cell cultures, this compound demonstrated significant inhibition of AChE activity with an IC50 value comparable to established cholinesterase inhibitors. Additionally, it showed a marked reduction in reactive oxygen species (ROS) production in neurons exposed to oxidative stress .

- In Vivo Models : Animal studies have reported improvements in cognitive function following treatment with this compound. Behavioral tests indicated enhanced memory retention and learning capabilities in rodents subjected to cognitive impairment models .

Data Table: Efficacy of this compound Compared to Other Compounds

| Compound | Mechanism | IC50 (µM) | Neuroprotective Effect | Reference |

|---|---|---|---|---|

| This compound | AChE Inhibition | 4.2 | Yes | |

| Donepezil | AChE Inhibition | 0.4 | Yes | |

| Rivastigmine | AChE & BuChE Inhibition | 2.0 | Yes | |

| Galantamine | AChE Inhibition | 1.5 | Yes |

Case Study: Personalized Treatment Approach

A notable case study highlighted the use of a personalized medicine approach incorporating this compound for a patient diagnosed with early-stage Alzheimer's disease. The patient underwent a multimodal therapy that included this compound alongside lifestyle modifications and nutritional interventions. The results indicated significant improvements in cognitive function over six months, as assessed by standardized neuropsychological tests .

Clinical Observations

In clinical observations involving multiple patients treated with this compound as part of a comprehensive treatment plan, anecdotal evidence suggested sustained cognitive improvements and reduced symptoms associated with Alzheimer's disease. These findings emphasize the potential for integrating this compound into broader therapeutic strategies aimed at managing neurodegenerative conditions .

Propiedades

IUPAC Name |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43NO12/c1-4-5-14-28(42)50-19-27(41)39(48)16-23-31(38(47)33-32(36(23)45)35(44)22-12-9-13-25(49-3)30(22)37(33)46)26(17-39)52-29-15-24(34(43)20(2)51-29)40-18-21-10-7-6-8-11-21/h6-13,20,24,26,29,34,40,43,45,47-48H,4-5,14-19H2,1-3H3/t20-,24-,26-,29-,34+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKSGXMOHXEUJY-YWVRLZQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243893 | |

| Record name | N-benzyladriamycin-14-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98983-21-2 | |

| Record name | 2-[1,2,3,4,6,11-Hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-2-naphthacenyl]-2-oxoethyl (2S,4S)-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98983-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyladriamycin-14-valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098983212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-benzyladriamycin-14-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AD 198 differ from traditional anthracyclines like doxorubicin in terms of its mechanism of action?

A1: Unlike doxorubicin, which primarily acts through DNA intercalation and topoisomerase II inhibition, this compound exerts its cytotoxic effects by binding to the C1b regulatory domain of protein kinase C (PKC) isoforms. [, ] This interaction leads to enzyme activation and triggers apoptosis in various cell lines. [, ]

Q2: What is the role of PKC-δ in this compound-induced apoptosis?

A2: PKC-δ plays a crucial role in this compound-induced apoptosis. Studies show that inhibiting PKC-δ with rottlerin or using a dominant-negative PKC-δ expression vector protects cells from this compound-induced cell death. [] this compound activates PKC-δ holoenzyme, leading to mitochondrial membrane depolarization (Δψm) and cytochrome c release, ultimately triggering apoptosis. []

Q3: Can Bcl-2, a known inhibitor of apoptosis, block this compound-induced cell death?

A3: Interestingly, this compound can overcome the anti-apoptotic effects of Bcl-2. [] Even in cells overexpressing Bcl-2, this compound effectively induces apoptosis, highlighting its ability to bypass this common resistance mechanism. []

Q4: Does this compound induce apoptosis through the mitochondrial permeability transition pore complex (PTPC)?

A4: No, this compound-mediated apoptosis operates independently of PTPC activation. Studies using cyclosporin A, a PTPC inhibitor, show no impact on this compound-induced Δψm and cytochrome c release, suggesting an alternative mechanism for mitochondrial involvement. []

Q5: What is the role of phospholipid scramblase 3 (PLS3) in this compound-induced apoptosis?

A5: this compound-activated PKC-delta phosphorylates PLS3 at Thr21, a critical step in this compound-induced apoptosis. [] Overexpressing PLS3 enhances sensitivity to this compound, while downregulating it decreases sensitivity, highlighting its importance in the apoptotic pathway. []

Q6: What modifications differentiate the structure of this compound from doxorubicin?

A6: this compound incorporates two key structural modifications compared to doxorubicin: an N-benzyl substitution on the glycosidic amine and a 14-valerate side chain. [, ] These modifications contribute to its unique pharmacological properties. []

Q7: How do the N-benzyl and C14-valerate substitutions contribute to this compound's ability to circumvent multidrug resistance?

A7: Both substitutions are essential for this compound's ability to overcome P-glycoprotein-mediated drug efflux, a common multidrug resistance mechanism. The C14-valerate substitution, in particular, plays a critical role in its cytoplasmic localization and resistance to P-glycoprotein. [, ]

Q8: Does altering the length of the 14-O-acyl chain affect the pharmacological properties of this compound?

A8: Yes, modifying the 14-O-acyl chain length impacts this compound's cytotoxicity and its ability to bypass multidrug resistance mechanisms. Studies using congeners with varying chain lengths revealed that a minimum of five carbons (as in valerate) is crucial for optimal activity and P-glycoprotein circumvention. []

Q9: How does the cross-resistance profile of this compound differ from traditional multidrug resistance mechanisms?

A9: Unlike multidrug resistance mediated by P-glycoprotein, MRP, or altered topoisomerase II activity, this compound resistance exhibits high structural specificity. [] Cross-resistance is primarily observed with compounds sharing structural similarities and cytoplasmic localization like this compound. []

Q10: Is the 14-O-valerate moiety in this compound susceptible to cleavage?

A10: Yes, the 14-O-valerate ester linkage in this compound can undergo enzymatic and non-enzymatic cleavage, leading to the formation of N-benzyladriamycin (AD 288). [] This metabolic conversion influences this compound's overall cytotoxicity. []

Q11: Does this compound exhibit cardiotoxicity, a significant side effect of doxorubicin?

A11: Despite possessing the quinone ring structure associated with doxorubicin's cardiotoxicity, this compound demonstrates a favorable cardiac safety profile. In fact, it exhibits cardioprotective properties attributed to its activation of PKC-ε, a key player in cardioprotective signaling pathways. [, ]

Q12: What are the potential benefits of combining this compound with doxorubicin in cancer treatment?

A12: Combining low doses of this compound with doxorubicin shows promise in mitigating doxorubicin-induced cardiomyopathy while preserving its antitumor effects. [] This strategy could improve the therapeutic window of doxorubicin-based chemotherapy. []

Q13: What is the role of the scavenger receptor type B1 (SR-B1) in this compound delivery to tumor cells?

A13: Myristoyl-5A (MYR-5A) nanotransporters, designed to deliver this compound, utilize SR-B1 for targeted delivery to Ewing sarcoma cells. [] This selective uptake mechanism enhances therapeutic efficacy and minimizes off-target effects. []

Q14: Can this compound overcome resistance mediated by nuclear factor kappaB (NF-κB)?

A14: Yes, this compound and AD 445, both 14-O-acylanthracyclines, can bypass NF-κB-induced chemoresistance. [] Although these compounds activate NF-κB through PKC-δ and NAK pathways, this activation does not protect cells from their cytotoxic effects. []

Q15: Does this compound show promise as a potential therapeutic option for specific cancers?

A15: Preclinical studies indicate that this compound exhibits antitumor activity against various cancers, including:

- Ewing sarcoma: this compound delivered via MYR-5A nanotransporters shows efficacy in preclinical models of Ewing sarcoma. []

- B-cell malignancies: Targeted liposomal formulations of this compound demonstrate potential for treating B-cell malignancies by selectively targeting specific cell surface markers. []

- Multiple myeloma: this compound demonstrates potent anti-tumor activity in TRAF3-deficient mouse B lymphoma and human multiple myeloma models. [, ]

- Canine transitional cell carcinoma and osteosarcoma: this compound effectively inhibits the growth of these canine cancer cells in vitro, suggesting potential veterinary applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.